4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(2-Fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazolo[3,4-d]pyrimidine moiety, which is further linked to a piperazine ring. The unique structure of this compound makes it a promising candidate for various pharmacological applications, particularly in the development of anticancer and kinase inhibitor drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, solvents, and purification techniques. The scalability of the synthesis process is crucial for its commercial production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-(2-Fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which is crucial in cell signaling pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways that are essential for cancer cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also target protein kinases and have been studied for their anticancer properties
Uniqueness: 1-(2-Fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and selectivity towards specific molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activity .
Biological Activity
4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C21H19FN6
- Molecular Weight : 364.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Cyclin-dependent kinases (CDKs) : The compound has shown inhibitory effects on CDK9-mediated RNA polymerase II transcription, which is crucial for cell cycle regulation and apoptosis.
- Dihydroorotate dehydrogenase (hDHODH) : It exhibits potent inhibition of hDHODH, a key enzyme in pyrimidine biosynthesis, making it a candidate for treating certain cancers such as acute myeloid leukemia (AML) .
Biological Activity and Pharmacological Effects
Research indicates that this compound possesses various biological activities:
-
Anticancer Activity :
- In vitro studies demonstrated that the compound inhibits cell proliferation in AML cell lines with an IC50 value of approximately 7.2 nM, indicating strong potency .
- In vivo studies using xenograft mouse models revealed significant antileukemic activity with low cytotoxicity towards non-cancerous cells .
- Psychopharmacological Effects :
- Antiviral Properties :
Case Studies
Several research articles have documented the biological effects and therapeutic potential of this compound:
- A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) and identified modifications that enhance potency against hDHODH while maintaining low toxicity profiles .
- Another investigation focused on the compound's ability to induce differentiation in AML cells, showing enhanced efficacy when combined with other agents like dipyridamole .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Activity | IC50/EC50 Values | Notes |
---|---|---|
CDK9 Inhibition | IC50 ~ 7.2 nM | Potent inhibition leading to reduced cell proliferation |
hDHODH Inhibition | IC50 ~ 1.2 nM | Low toxicity; effective in AML models |
Antiviral Activity | Not specified | Potential for use against viral infections |
Properties
Molecular Formula |
C15H15FN6 |
---|---|
Molecular Weight |
298.32 g/mol |
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C15H15FN6/c16-12-3-1-2-4-13(12)21-5-7-22(8-6-21)15-11-9-19-20-14(11)17-10-18-15/h1-4,9-10H,5-8H2,(H,17,18,19,20) |
InChI Key |
QRKLUICYAXZGJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4 |
Origin of Product |
United States |
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